Technical Guide: Dimethyl 3-bromopyridine-2,6-dicarboxylate (CAS 316808-11-4)
Technical Guide: Dimethyl 3-bromopyridine-2,6-dicarboxylate (CAS 316808-11-4)
[1][2][3]
Executive Summary
Dimethyl 3-bromopyridine-2,6-dicarboxylate (CAS 316808-11-4) is a highly functionalized heterocyclic scaffold critical to modern medicinal chemistry and ligand design.[1] Distinguished by its electron-deficient pyridine core, this compound features a chemically labile bromine handle at the C3 position and two ester moieties at the C2 and C6 positions.
This distinct substitution pattern allows for orthogonal functionalization: the bromine atom serves as a prime site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the ester groups provide handles for cyclization, reduction to alcohols, or hydrolysis to carboxylic acids for metal coordination (pincer ligands). It is a key intermediate in the synthesis of nicotinic receptor modulators and complex metallo-supramolecular polymers.
Part 1: Chemical Profile & Structural Analysis
The reactivity of CAS 316808-11-4 is dictated by the electronic push-pull of its substituents. The pyridine ring is inherently electron-poor; the addition of two electron-withdrawing carbomethoxy groups (-COOMe) at positions 2 and 6 further decreases electron density, making the C3-Br bond highly activated for oxidative addition by transition metals, yet potentially susceptible to nucleophilic aromatic substitution (
Physicochemical Properties Table[2][4][5]
| Property | Data | Note |
| CAS Number | 316808-11-4 | Verified Identity |
| Molecular Formula | ||
| Molecular Weight | 274.07 g/mol | |
| Appearance | White to off-white solid | Crystalline |
| Density | 1.569 ± 0.06 g/cm³ | Predicted |
| Boiling Point | 370.4 ± 37.0 °C | Predicted (760 Torr) |
| pKa | -3.06 ± 0.10 | Predicted (Conjugate acid) |
| Solubility | DCM, MeOH, DMSO | Poor in water |
Part 2: Synthesis & Production Strategy
The most robust route to Dimethyl 3-bromopyridine-2,6-dicarboxylate is the acid-catalyzed Fischer esterification of its precursor, 3-bromopyridine-2,6-dicarboxylic acid (CAS 316808-10-3). This method is preferred over acyl chloride intermediates due to milder conditions and ease of purification.
Experimental Protocol: Fischer Esterification
Objective: Conversion of 3-bromopyridine-2,6-dicarboxylic acid to the dimethyl ester.
Reagents
-
Precursor: 3-bromopyridine-2,6-dicarboxylic acid (1.0 equiv)
-
Solvent/Reagent: Methanol (anhydrous, excess, ~5-10 vol)
-
Catalyst: Sulfuric acid (
, conc., 0.1–0.2 equiv) or HCl (gas/conc.)
Step-by-Step Methodology
-
Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stir bar with 3-bromopyridine-2,6-dicarboxylic acid.
-
Solvation: Add anhydrous methanol. The starting material may not fully dissolve at room temperature (RT).
-
Catalyst Addition: Critical Step. Add concentrated
dropwise at RT.-
Causality: Rapid addition can cause localized overheating and boiling. The acid catalyst protonates the carbonyl oxygens, making the carbonyl carbon more electrophilic for methanol attack.
-
-
Reaction: Heat the mixture to reflux (
) for 5–8 hours.-
Monitoring: Monitor via TLC (DCM:MeOH 95:5). The di-acid is highly polar and stays at the baseline; the diester is less polar and moves up.
-
-
Workup:
-
Cool to RT.
-
Concentrate the methanol in vacuo to ~20% of the original volume.
-
Neutralization: Pour the residue onto crushed ice/water and neutralize carefully with saturated
solution to pH ~8. -
Causality: Neutralization prevents hydrolysis of the newly formed ester during extraction and removes trace acid.
-
-
Isolation: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallization from MeOH/Hexane or flash chromatography if necessary.
Part 3: Key Applications & Reactivity
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The C3-bromine is the primary handle for diversification. The electron-deficient nature of the pyridine ring facilitates the oxidative addition step of the catalytic cycle, often allowing the reaction to proceed with standard catalysts like
Strategic Insight: Because the 2,6-positions are blocked by esters, regioselectivity issues common in pyridine chemistry are eliminated. However, base sensitivity of the esters requires the use of mild bases (e.g.,
Ligand Synthesis (Pincer Complexes)
Hydrolysis of the ester groups yields the dicarboxylic acid, which can coordinate to lanthanides or transition metals. Alternatively, amidation of the esters yields diamide-pyridine ligands (pincer ligands) used in supramolecular chemistry and catalysis.
Part 4: Visualization of Workflows
Diagram 1: Synthesis & Functionalization Pathway
This diagram illustrates the conversion of the acid precursor to the ester and its subsequent divergence into coupling or ligand synthesis pathways.
Caption: Synthesis of CAS 316808-11-4 via Fischer esterification and downstream divergence into cross-coupling or ligand synthesis.
Diagram 2: Suzuki Coupling Mechanism Logic
This diagram details the logic for selecting reaction conditions to preserve the ester functionality while activating the bromide.
Caption: Decision logic for Suzuki coupling conditions to prevent side reactions on the ester groups.
References
-
ChemicalBook. (2025).[2] Dimethyl 3-bromopyridine-2,6-dicarboxylate - Chemical Properties and Synthesis. Retrieved from
-
BenchChem. (2025).[3] Application Notes and Protocols for Suzuki Coupling Reactions Using Bromopyridines. Retrieved from
-
BLD Pharm. (2025). Product Safety and Handling: Dimethyl 3-bromopyridine-2,6-dicarboxylate.[4] Retrieved from
-
National Institutes of Health (NIH). (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers. PubMed Central. Retrieved from
-
Sunshine Pharma. (2025).[2] 3-bromopyridine-2,6-dicarboxylic Acid Synthesis and Applications. Retrieved from
